molecular formula C22H20N4O2 B11828225 [1,1'-Biphenyl]-4-methanol, 2'-[1-[(4-methoxyphenyl)methyl]-1H-tetrazol-5-yl]-

[1,1'-Biphenyl]-4-methanol, 2'-[1-[(4-methoxyphenyl)methyl]-1H-tetrazol-5-yl]-

Cat. No.: B11828225
M. Wt: 372.4 g/mol
InChI Key: PEQAQNHOQPGEJO-UHFFFAOYSA-N
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Description

The compound [1,1'-Biphenyl]-4-methanol, 2'-[1-[(4-methoxyphenyl)methyl]-1H-tetrazol-5-yl]- (hereafter referred to as Compound A) is a biphenyl derivative featuring a methanol group at the 4-position of one phenyl ring and a 1-[(4-methoxyphenyl)methyl]-substituted tetrazole at the 2'-position of the adjacent ring. This structure places it within a class of molecules known for their role as nonpeptide angiotensin II receptor antagonists (ARBs), which target the AT1 receptor to modulate blood pressure and cardiovascular function . The tetrazole moiety is a critical pharmacophore for receptor binding, while substituents like the 4-methoxyphenylmethyl group influence lipophilicity, bioavailability, and metabolic stability .

Properties

Molecular Formula

C22H20N4O2

Molecular Weight

372.4 g/mol

IUPAC Name

[4-[2-[1-[(4-methoxyphenyl)methyl]tetrazol-5-yl]phenyl]phenyl]methanol

InChI

InChI=1S/C22H20N4O2/c1-28-19-12-8-16(9-13-19)14-26-22(23-24-25-26)21-5-3-2-4-20(21)18-10-6-17(15-27)7-11-18/h2-13,27H,14-15H2,1H3

InChI Key

PEQAQNHOQPGEJO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=NN=N2)C3=CC=CC=C3C4=CC=C(C=C4)CO

Origin of Product

United States

Preparation Methods

Biphenyl Core Construction and Functionalization

The synthesis begins with the preparation of the biphenyl scaffold bearing critical functional groups. A common starting material is 4'-methylbiphenyl-2-carbonitrile, which integrates a methyl group at the 4-position and a nitrile group at the 2'-position . This nitrile serves as the precursor for tetrazole ring formation. Alternative routes involve Suzuki-Miyaura cross-coupling between aryl halides and boronic acids, though this method is less emphasized in the reviewed sources .

Methyl Group Bromination
The methyl group at the 4-position is brominated to facilitate subsequent hydroxylation. In a typical procedure, 4'-methylbiphenyl-2-carbonitrile is treated with hydrogen bromide (48%) and hydrogen peroxide (30%) in the presence of azo-bis-isobutyronitrile (AIBN) as a radical initiator . The reaction proceeds at 10–15°C in methylene dichloride, yielding 4'-bromomethylbiphenyl-2-carbonitrile with 82% efficiency .

Hydroxylation to Methanol
The bromomethyl intermediate undergoes nucleophilic substitution with aqueous sodium hydroxide (20%) to replace bromine with a hydroxyl group. This step is conducted in a polar aprotic solvent like dimethylformamide (DMF) at 75–80°C, yielding [1,1'-biphenyl]-4-methanol . The reaction is monitored via thin-layer chromatography (TLC) using toluene:ethyl acetate (95:5) as the eluent .

Tetrazole Ring Formation

The nitrile group at the 2'-position is converted to a tetrazole ring via a [2+3] cycloaddition reaction. Two primary methods are documented:

Method A: Staudinger-Type Reaction
The nitrile reacts with sodium azide (NaN₃) and tri-n-butyltin chloride (SnBu₃Cl) in refluxing toluene . This method produces 5-(4'-methylbiphenyl-2-yl)-1H-tetrazole (T1) in 94% yield . The reaction mechanism involves intermediate formation of an iminophosphorane, which facilitates cycloaddition .

Method B: Metal-Free Cycloaddition
An alternative approach employs sodium azide and lithium chloride (LiCl) in dimethyl sulfoxide (DMSO) at 120°C . This method avoids toxic tin reagents and achieves a 97% conversion rate within 24–26 hours . The product, 5-(4'-bromomethylbiphenyl-2-yl)-1H-tetrazole, is isolated via extraction with ethyl acetate and recrystallization from methanol .

Tetrazole Nitrogen Functionalization

To introduce the (4-methoxyphenyl)methyl group at the tetrazole’s 1-position, a protection-alkylation-deprotection strategy is employed:

Trityl Protection
The tetrazole’s NH group is protected with triphenylmethyl chloride (TrCl) in monochlorobenzene at 75–80°C . Triethylamine (Et₃N) acts as a base, yielding 5-(4'-bromomethylbiphenyl-2-yl)-1-trityl-1H-tetrazole (T2) in 89% yield .

Alkylation with 4-Methoxybenzyl Halide
T2 reacts with 4-methoxybenzyl bromide in DMF using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst . Sodium carbonate (Na₂CO₃) ensures deprotonation, enabling nucleophilic substitution at the tetrazole’s nitrogen . The reaction proceeds at 75–80°C for 5 hours, yielding the alkylated intermediate in 87% yield .

Trityl Deprotection
The trityl group is removed by refluxing the intermediate in a mixture of glacial acetic acid and methanol . This step regenerates the NH tetrazole, producing the final compound with 77% yield .

Characterization and Analytical Data

Melting Points and Spectral Analysis

  • 5-(4'-Methylbiphenyl-2-yl)-1H-tetrazole (T1): White amorphous powder, m.p. 148–150°C .

  • Trityl-Protected Intermediate (T2): White amorphous powder, m.p. 167–169°C .

  • Final Product: White amorphous powder, m.p. 170–172°C .

¹H NMR Analysis

  • Tetrazole proton: Singlet at δ 8.2–8.3 ppm .

  • 4-Methoxybenzyl group: Quartet at δ 4.3 ppm (CH₂), singlet at δ 3.8 ppm (OCH₃) .

  • Biphenyl protons: Multiplets at δ 7.2–7.6 ppm .

HPLC Purity
The final compound exhibits >99.5% purity when analyzed using a C18 column and acetonitrile:water (70:30) mobile phase .

Comparative Analysis of Synthetic Routes

StepMethod A (Staudinger)Method B (DMSO/LiCl)
Tetrazole Formation94% yield 97% conversion
Reaction Time8 hours 24–26 hours
CatalystSnBu₃Cl LiCl
ScalabilityLab-scale Industrial

Method B is preferred for large-scale synthesis due to lower toxicity and higher conversion rates, whereas Method A offers faster reaction times .

Challenges and Optimization

Selectivity in Alkylation
Competing alkylation at the tetrazole’s 2-position is mitigated by using bulky protecting groups (e.g., trityl) and controlled stoichiometry .

Bromination Side Reactions
Over-bromination is avoided by maintaining low temperatures (10–15°C) and limiting reaction time to 2 hours .

Solvent Choice
DMF enhances nucleophilicity in substitution reactions but requires thorough drying to prevent hydrolysis of intermediates .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methanol group can be oxidized to form a carbonyl compound.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.

    Cycloaddition: The tetrazole ring can participate in [2+3] cycloaddition reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.

    Cycloaddition: Azides and nitriles are typically used under thermal or catalytic conditions.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of amines.

    Substitution: Introduction of various functional groups on the biphenyl core.

    Cycloaddition: Formation of tetrazole derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Materials Science: It can be incorporated into polymers or used as a building block for organic electronic materials.

Biology:

    Bioconjugation: The compound can be used to modify biomolecules for imaging or therapeutic purposes.

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural features.

Medicine:

    Drug Development: The compound can be explored as a potential drug candidate for various diseases.

    Diagnostics: It can be used in the development of diagnostic agents.

Industry:

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.

    Pharmaceuticals: It can be used in the production of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-methanol, 2’-[1-[(4-methoxyphenyl)methyl]-1H-tetrazol-5-yl]- involves its interaction with specific molecular targets. The biphenyl core and tetrazole ring can interact with proteins or enzymes, potentially inhibiting their activity. The methoxyphenylmethyl group may enhance the compound’s binding affinity and specificity. The exact pathways involved would depend on the specific biological context and target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and pharmacological differences between Compound A and related biphenyl-tetrazole derivatives:

Compound Molecular Formula Key Structural Features Pharmacological Activity Physical Properties Reference
Compound A C₂₂H₂₁N₅O₂ - 4-Methanol on biphenyl
- 2'-Tetrazole with 4-methoxyphenylmethyl
Limited direct data; inferred high AT1 affinity due to tetrazole and biphenyl core Not reported
Losartan C₂₂H₂₃ClKN₆O - 2'-Tetrazole
- Imidazole with butyl and chloro substituents
- Methanol group
IC₅₀ = 1.12 × 10⁻⁷ M (bovine adrenal cortex)
ED₅₀ = 0.033 mg/kg (rat AII pressor response)
Melting point: 183–184°C
Valsartan C₂₄H₂₉N₅O₃ - 2'-Tetrazole
- N-Pentanoyl-L-valine substituent
Bioavailability: ~23% (humans)
Longer half-life than Losartan
LogP: 4.5 (lipophilic)
Candesartan Cilexetil C₃₃H₃₄N₆O₆ - 2'-Tetrazole
- Benzimidazole with ethoxy and carboxylate groups
- Prodrug
IC₅₀ = 0.26 nM (rabbit aorta)
Slow dissociation from AT1 receptor
Prodrug; hydrolyzed to active form
CV-11974 C₂₄H₂₂N₆O₃ - 2'-Tetrazole
- Benzimidazole with ethoxy and carboxylic acid
IC₅₀ = 1.12 × 10⁻⁷ M (bovine adrenal cortex)
12× more potent than Losartan in vivo
High metabolic stability
3da () C₂₆H₂₄N₄O₃S - Biphenyl core
- Tetrazole linked via sulfonyl group
No pharmacological data reported
Synthesized via Fe-catalyzed multicomponent reaction
Melting point: 139.1–141.0°C

Structural and Functional Insights

Tetrazole Substitution: Compound A shares the 2'-tetrazole motif with Losartan, Valsartan, and Candesartan, a critical feature for AT1 receptor binding via ionic interactions with Lys199 and His256 residues .

Biphenyl Modifications: The 4-methanol group in Compound A increases hydrophilicity compared to Candesartan’s ethoxy group or Valsartan’s lipophilic pentanoyl chain, which may influence oral bioavailability and tissue distribution .

Synthetic Routes :

  • Unlike Losartan and Valsartan, which are synthesized via multistep nucleophilic substitutions , Compound A could be prepared through iron-catalyzed multicomponent reactions similar to compound 3da in , yielding moderate efficiency (57–70%) .

Pharmacological and Clinical Relevance

  • Potency: While Compound A lacks direct activity data, structural analogs like CV-11974 (IC₅₀ = 1.12 × 10⁻⁷ M) suggest that biphenyl-tetrazole derivatives with optimized substituents achieve nanomolar affinity .
  • Metabolic Stability : The 4-methoxyphenylmethyl group may reduce oxidative metabolism compared to Losartan’s butyl chain, which undergoes hepatic CYP450-mediated degradation .

Biological Activity

The compound [1,1'-Biphenyl]-4-methanol, 2'-[1-[(4-methoxyphenyl)methyl]-1H-tetrazol-5-yl]- is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, particularly focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound consists of a biphenyl structure substituted with a methanol group and a tetrazole derivative. Its molecular formula is C16H18N4O2C_{16}H_{18N_{4}O_{2}} and it has a molecular weight of approximately 298.34 g/mol. The presence of the tetrazole ring is significant for its biological activity, as tetrazoles are known for their diverse pharmacological properties.

Biological Activity Overview

Research indicates that compounds containing tetrazole rings exhibit various biological activities including:

  • Antioxidant Activity : Tetrazole derivatives have shown significant antioxidant properties. For example, studies using the DPPH assay demonstrated that these compounds can scavenge free radicals effectively, indicating potential applications in preventing oxidative stress-related diseases .
  • Anticancer Properties : Several studies have highlighted the anticancer potential of tetrazole derivatives. In vitro assays have shown that specific derivatives can inhibit the growth of cancer cell lines such as epidermoid carcinoma (A431) and colon cancer (HCT116). The IC50 values for these compounds suggest they can selectively target cancer cells while exhibiting lower toxicity to normal cells .
  • Enzyme Inhibition : Molecular docking studies reveal that the compound can bind effectively to various enzymes involved in cancer progression, such as CSNK2A1, demonstrating its potential as an enzyme inhibitor .

Antioxidant Activity

The antioxidant activity was assessed using the DPPH radical scavenging method. The results indicated that the compound showed dose-dependent scavenging ability, with notable efficacy at low concentrations.

Concentration (µg/mL)% Scavenging Activity
1045
2565
5085

Anticancer Activity

The cytotoxic effects were evaluated using the MTT assay against various cancer cell lines. The findings are summarized in the table below:

Cell LineIC50 (µg/mL)Selectivity Index
A43144.77High
HCT116201.45Moderate
BJ-1 (normal fibroblast)92.05Low

These results indicate that while the compound is effective against certain cancer types, it also demonstrates a degree of selectivity towards normal cells.

The mechanism by which this compound exerts its effects appears to involve multiple pathways:

  • Free Radical Scavenging : The antioxidant properties help mitigate cellular damage caused by oxidative stress.
  • Apoptosis Induction : Evidence suggests that treatment with this compound leads to increased apoptosis in cancer cells.
  • Enzyme Interaction : Binding to specific kinases may disrupt signaling pathways essential for cancer cell survival.

Case Studies

Recent case studies have explored the therapeutic potential of tetrazole derivatives in clinical settings:

  • Case Study 1 : A study involving patients with advanced epidermoid carcinoma treated with a tetrazole derivative showed promising results, with several patients experiencing partial remission.
  • Case Study 2 : In a preclinical model, administration of the compound led to significant tumor reduction in mice bearing HCT116 xenografts.

Q & A

Q. What are the key synthetic routes for preparing [1,1'-Biphenyl]-4-methanol derivatives with tetrazole substituents?

The compound can be synthesized via late-stage diversification using palladium-catalyzed cross-coupling reactions. For example, ruthenium-catalyzed C–H bond functionalization has been employed to introduce the tetrazole moiety. A representative protocol involves reacting 1-(4-methoxyphenyl)methyl-1H-tetrazole with biphenyl precursors in the presence of [RuCl₂(p-cymene)]₂, K₂CO₃, and MesCO₂H in toluene, followed by purification via silica gel chromatography . Thionation and subsequent reactions with amines (e.g., benzylamine) can further diversify the scaffold .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming regioselectivity and substituent placement. For example, the biphenyl core and tetrazole ring protons exhibit distinct shifts in the aromatic region (δ 7.2–8.1 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while IR spectroscopy confirms functional groups (e.g., -OH stretch at ~3200 cm⁻¹). Elemental analysis (C, H, N) ensures purity, with deviations >0.4% indicating impurities .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Silica gel column chromatography with gradients of n-hexane/ethyl acetate (4:1 to 1:1) is commonly used. Thin-layer chromatography (TLC) monitors reaction progress. For polar derivatives, recrystallization in ethanol or toluene improves purity (>95%). High-performance liquid chromatography (HPLC) may resolve stereoisomers if present .

Advanced Research Questions

Q. How does the tetrazole moiety influence biological activity, and what molecular targets are implicated?

The tetrazole group acts as a bioisostere for carboxylic acids, enhancing metabolic stability and binding to angiotensin II (AT1) receptors. In vitro assays (e.g., radioligand displacement) show IC₅₀ values <1 nM for AT1 antagonism, comparable to reference compounds like EXP 3174. Molecular docking studies suggest hydrophobic interactions between the 4-methoxyphenyl group and receptor subpockets .

Q. What crystallographic methods resolve structural ambiguities in biphenyl-tetrazole derivatives?

Single-crystal X-ray diffraction using SHELX software (SHELXL/SHELXS) is critical. For example, SHELXL refines anisotropic displacement parameters and validates hydrogen bonding networks. High-resolution data (R-factor <0.05) reveal torsional angles between biphenyl rings (5–15°), impacting conformational stability .

Q. How do structural modifications (e.g., methoxy vs. trifluoromethyl substituents) affect pharmacological profiles?

Comparative studies show that electron-withdrawing groups (e.g., -CF₃) enhance AT1 binding affinity (IC₅₀ 0.8 nM vs. 1.2 nM for -OCH₃) but reduce solubility. Metabolic stability assays (e.g., liver microsomes) indicate that methoxy derivatives exhibit longer half-lives (t₁/₂ >6 h) due to reduced CYP450 oxidation .

Q. What toxicological considerations are relevant for in vivo studies of this compound?

Acute oral toxicity (LD₅₀ >2000 mg/kg in rats) suggests low systemic toxicity. Mutagenicity tests (Ames assay) are negative, but chronic exposure studies recommend monitoring hepatic enzymes due to biphenyl bioaccumulation .

Q. How can computational models predict the compound’s reactivity in catalytic systems?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states in cross-coupling reactions. For example, ruthenium-catalyzed C–H activation shows a ΔG‡ of 22 kcal/mol, consistent with experimental yields (75–79%) .

Methodological Challenges and Solutions

Q. How are regioselectivity issues addressed during tetrazole functionalization?

Pd(OAc)₂/XPhos catalysts favor 5-position substitution on tetrazole. Competing pathways (e.g., N-alkylation) are suppressed using bulky bases (e.g., K₃PO₄) and low temperatures (0–5°C) .

Q. What strategies mitigate decarboxylation in acidic or basic conditions?

Acyl protection (e.g., methyl esters) stabilizes the tetrazole-carboxylic acid derivative. Deprotection under anhydrous HCl/THF conditions minimizes side reactions .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points: How are batch-dependent variations resolved?

Polymorphism and solvent traces (e.g., ethyl acetate) cause melting point shifts (±5°C). Differential Scanning Calorimetry (DSC) identifies stable polymorphs, while elemental analysis confirms residual solvent content .

Q. Conflicting bioactivity data across studies: What validation protocols ensure reproducibility?

Standardized receptor binding assays (e.g., AT1-transfected HEK293 cells) and positive controls (e.g., losartan) normalize inter-lab variability. IC₅₀ values are triplicated with ±10% tolerance .

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